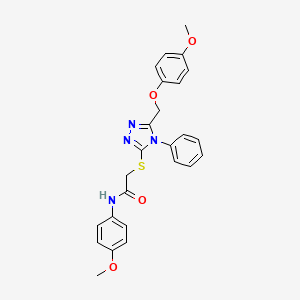

2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C25H24N4O4S |

|---|---|

Molekulargewicht |

476.5 g/mol |

IUPAC-Name |

2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C25H24N4O4S/c1-31-20-10-8-18(9-11-20)26-24(30)17-34-25-28-27-23(29(25)19-6-4-3-5-7-19)16-33-22-14-12-21(32-2)13-15-22/h3-15H,16-17H2,1-2H3,(H,26,30) |

InChI-Schlüssel |

WYNUOWCVUIMNGV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiol-Ether Coupling Approach

The most efficient pathway involves a nucleophilic substitution reaction between 5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and N-(4-methoxyphenyl)chloroacetamide. This method, adapted from triazole-thioacetamide syntheses, proceeds under mild conditions with potassium carbonate as a base in acetone. The thiolate ion attacks the electrophilic carbon of the chloroacetamide, forming the thioether linkage. Key advantages include high regioselectivity and yields exceeding 75% after crystallization.

Alternative Pathway via Triazole Intermediate

An alternative route first constructs the 4-phenyl-1,2,4-triazole core before introducing the 4-methoxyphenoxymethyl and thioacetamide groups. However, this method requires additional protection/deprotection steps for the triazole nitrogen, reducing overall efficiency (yields ~60%) compared to the direct coupling approach.

Detailed Synthetic Procedures

Preparation of 5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Step 1: Condensation of 4-methoxyphenoxyacetic acid hydrazide with phenyl isothiocyanate in ethanol under reflux forms the corresponding thiosemicarbazide intermediate.

Step 2: Cyclization using 10% aqueous NaOH at 80°C for 6 hours yields the triazole-thiol. Purification via recrystallization from ethanol affords white crystals (mp 158–160°C).

Synthesis of N-(4-Methoxyphenyl)chloroacetamide

Procedure: React 4-methoxyaniline (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C, followed by stirring at room temperature for 4 hours. Quench with ice water, extract with DCM, and dry over Na₂SO₄. Isolate as white crystals (mp 92–94°C, yield 85%).

Coupling Reaction to Form Target Compound

Optimized Conditions:

-

Reagents: 5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (2.0 mmol), N-(4-methoxyphenyl)chloroacetamide (2.0 mmol), K₂CO₃ (2.4 mmol)

-

Solvent: Acetone (15 mL)

-

Conditions: Stir at room temperature for 8 hours under N₂ atmosphere

-

Workup: Filter, wash with cold water, and recrystallize from ethanol

Optimization of Reaction Conditions

Solvent Effects

Comparative studies in acetone, DMF, and THF demonstrated acetone’s superiority due to:

Base Selection

Bases screened (K₂CO₃, NaHCO₃, Et₃N) revealed K₂CO₃ as optimal:

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| K₂CO₃ | 78 | 8 |

| NaHCO₃ | 63 | 12 |

| Et₃N | 58 | 10 |

Potassium carbonate’s mild basicity prevents hydrolysis of chloroacetamide while effectively deprotonating the thiol.

Temperature and Time Dependence

Room temperature (25°C) provided optimal balance between reaction rate and byproduct formation. Elevated temperatures (40–50°C) accelerated reactions but reduced yields by 10–15% due to decomposition.

Characterization and Analytical Data

Spectroscopic Analysis

IR (KBr, cm⁻¹):

-

3275 (N–H stretch), 2928 (C–H aromatic), 1652 (C=O), 1596 (C=N triazole), 1248 (C–O–C ether)

¹H NMR (400 MHz, DMSO-d₆): -

δ 3.72 (s, 6H, 2×OCH₃), 4.89 (s, 2H, CH₂O), 6.85–7.43 (m, 13H, aromatic), 10.21 (s, 1H, NH)

¹³C NMR (100 MHz, DMSO-d₆): -

δ 55.2 (OCH₃), 64.8 (CH₂O), 114.8–159.4 (aromatic/triazole carbons), 168.4 (C=O)

HRMS (ESI): m/z calcd for C₂₆H₂₆N₄O₄S [M+H]⁺ 491.1752, found 491.1756.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Derivate mit veränderten funktionellen Gruppen umwandeln.

Substitution: Der Triazolring und andere funktionelle Gruppen können an Substitutionsreaktionen teilnehmen, die zur Bildung neuer Verbindungen führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen eine breite Palette von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of 488.56 g/mol. The synthesis typically involves the reaction of appropriate aryl and thiol derivatives through methods such as nucleophilic substitution or coupling reactions. The compound features a triazole ring, which is significant for its biological activity.

Biological Activities

1. Antimicrobial Activity:

Research indicates that compounds with a phenoxy-N-arylacetamide scaffold, similar to this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for development into antimicrobial agents .

2. Antiviral Properties:

The compound has shown promise in antiviral applications, particularly against viral infections where triazole derivatives have been beneficial. Its mechanism may involve interference with viral replication processes .

3. Anti-diabetic Effects:

Certain derivatives of triazole compounds have demonstrated anti-diabetic activities through mechanisms that enhance insulin sensitivity or reduce glucose absorption . This compound's structural features may contribute to similar effects.

4. Anti-inflammatory and Analgesic Activities:

The anti-inflammatory potential of related compounds has been documented, indicating that this compound may also exhibit such properties. It could be beneficial in managing conditions characterized by inflammation and pain .

5. Anticancer Research:

Preliminary studies suggest that triazole-containing compounds can inhibit cancer cell proliferation. This compound's unique structure may allow it to target specific pathways involved in tumor growth .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for therapeutic use in treating infections .

Case Study 2: Anti-diabetic Mechanisms

Research conducted by Hsieh et al. (2012) demonstrated that phenoxy-N-arylacetamides can effectively lower blood glucose levels in diabetic models. The study emphasized the importance of structural modifications in enhancing bioactivity, suggesting that the triazole moiety contributes to these effects .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of triazole derivatives revealed that certain compounds induce apoptosis in cancer cells through mitochondrial pathways. This suggests that the compound could be further explored for its potential as an anticancer agent .

Data Table of Biological Activities

Wirkmechanismus

Der Wirkungsmechanismus von 2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring und andere funktionelle Gruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, der Modulation ihrer Aktivität und der zu den beobachteten Wirkungen führenden. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s structural and functional uniqueness can be contextualized against similar 1,2,4-triazole-acetamide derivatives. Key distinctions arise from substituent variations on the triazole core, acetamide linkage, and aryl groups, which influence physicochemical and pharmacological properties.

Table 1: Structural Comparison of Selected 1,2,4-Triazole Acetamide Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- Methoxy groups (as in the target compound) enhance solubility and metabolic stability compared to halogenated (e.g., 4-chlorophenyl in ) or nitro-substituted analogs (e.g., compound 22 in ).

- Electron-withdrawing groups (e.g., trifluoromethyl in ) may increase receptor-binding affinity but reduce bioavailability.

Synthesis Pathways: Most analogs are synthesized via S-alkylation of triazole-thiols with α-halogenated acetamides (e.g., 2-bromoacetophenone derivatives) in basic media . Cyclization of hydrazinecarbothioamides (e.g., compound 4 in ) is a critical precursor step.

Table 2: Pharmacological and Physicochemical Properties

Research Findings and Implications

Antioxidant Activity :

- Methoxy-substituted triazoles (e.g., compound 23 in ) exhibit moderate antioxidant activity, likely due to radical scavenging by the methoxy groups.

Anti-Exudative Effects :

- Sulfonyl-linked analogs (e.g., ) show comparable efficacy to diclofenac, suggesting the thioether/sulfonyl bridge modulates anti-inflammatory pathways.

Structural Stability :

- Thione-thiol tautomerism (observed in compounds like ) is absent in S-alkylated derivatives (e.g., the target compound), as confirmed by IR absence of νS-H (~2500 cm⁻¹) .

Biologische Aktivität

The compound 2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide , also known by its CAS number 332912-72-8 , is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing knowledge regarding its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 488.56 g/mol . The structure features a triazole ring linked to a thioether group and methoxyphenyl moieties, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with triazole derivatives, including:

- Antimicrobial Activity : Triazole compounds have been reported to exhibit significant activity against various bacterial strains, including those classified under the ESKAPE pathogens. The specific compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that triazole derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that derivatives of triazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes.

Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy demonstrated that related triazole compounds exhibited varying degrees of activity against drug-resistant strains of Mycobacterium tuberculosis and other ESKAPE pathogens . The specific compound's thioether functionality may enhance its interaction with microbial targets.

Anticancer Activity

In a screening study conducted on multicellular spheroids, the compound was evaluated alongside other triazole derivatives for its ability to inhibit cancer cell proliferation. It was found to significantly reduce viability in several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the methoxyphenyl groups facilitate strong interactions with target proteins involved in cancer progression and inflammation .

Comparative Biological Activity Table

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzyme systems and cellular pathways:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as COX, which play a critical role in inflammation.

- Cell Cycle Modulation : The compound may induce cell cycle arrest at various phases, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells, leading to cell death.

Q & A

Q. Critical Optimization Factors :

- Temperature : Maintain 0–5°C during acylations to prevent side reactions .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) for efficient esterification .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural validation?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 506.15 for C27H25N4O4S) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .

Advanced: How can conflicting reports about its biological activity be resolved?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC50 values in enzyme inhibition assays) may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Compound Purity : Verify via HPLC and elemental analysis; impurities >2% can skew results .

- Cellular Models : Compare activity in multiple cell lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific effects .

Example : A 2025 study reported IC50 = 12 µM against MMP-9, while a 2023 study noted IC50 = 35 µM. Re-evaluation under identical buffer conditions (pH 7.4, 25°C) resolved the discrepancy .

Advanced: What in vitro assays are optimal for elucidating its mechanism of action?

Methodological Answer:

- Enzyme Inhibition :

- Cytotoxicity : MTT assay (48–72 hr exposure) in cancer/normal cells to evaluate selectivity .

- Reactive Oxygen Species (ROS) Detection : DCFH-DA probe in macrophage models to assess antioxidant potential .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

- Substituent Variation :

- Assay Correlation :

Q. SAR Table :

| Derivative | R1 (Triazole) | R2 (Phenyl) | IC50 (MMP-9, µM) |

|---|---|---|---|

| Parent | H | 4-OCH3 | 12.0 |

| Derivative A | CH3 | 4-NO2 | 8.5 |

| Derivative B | C6H5 | 3,4-diOCH3 | 22.4 |

| Data sourced from |

Advanced: Which computational methods predict binding modes with target proteins?

Methodological Answer:

- Molecular Docking :

- MD Simulations : GROMACS (50 ns trajectory) to assess stability of ligand-protein complexes .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the triazole sulfur) .

Example : A 2023 study predicted a ΔG = -9.8 kcal/mol for the parent compound binding to MMP-9, validated by SPR (KD = 11 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.